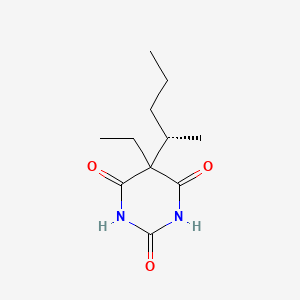

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- is a chemical compound that belongs to the class of barbiturates. Barbiturates are derivatives of barbituric acid and are known for their sedative and hypnotic properties. This specific compound is a stereoisomer, meaning it has a specific spatial arrangement of atoms that distinguishes it from other isomers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- typically involves the condensation of urea with malonic acid derivatives. The reaction is carried out under acidic or basic conditions to form the pyrimidine ring. The specific substituents, 5-ethyl and 5-(1-methylbutyl), are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry. The final product is purified through crystallization or chromatography techniques to achieve high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide).

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols or amines

Substitution: Halogenated derivatives

Applications De Recherche Scientifique

Sedative and Anesthetic Use

Pentobarbital is widely used in clinical settings as a sedative and anesthetic agent. It is effective in inducing sleep in patients undergoing surgical procedures and is also used for short-term management of insomnia. Its pharmacological profile allows for rapid onset of action, making it suitable for emergency situations.

Euthanasia and Animal Research

In veterinary medicine, Pentobarbital is employed for euthanizing animals due to its ability to induce deep anesthesia followed by respiratory failure. This application raises ethical considerations but remains a common practice in humane animal care.

Treatment of Seizures

Pentobarbital has been utilized in the management of seizure disorders, particularly in cases where other treatments have failed. It acts as a central nervous system depressant, providing relief from acute seizure activity.

Neuropharmacology Studies

Pentobarbital serves as a critical tool in neuropharmacology research. Its effects on neurotransmitter systems allow researchers to study mechanisms underlying sedation and anesthesia.

Behavioral Studies

Behavioral scientists use Pentobarbital to investigate the effects of sedation on animal behavior. This research contributes to understanding the impact of sedatives on cognitive functions and decision-making processes.

Toxicology Research

Pentobarbital is often included in toxicological studies to evaluate the effects of barbiturates on biological systems. Its well-documented pharmacokinetics provide a reliable basis for research into drug interactions and toxicity profiles.

Safety Profile

While Pentobarbital is effective for its intended uses, it poses risks including potential addiction and overdose. It is classified as a controlled substance in many jurisdictions due to its abuse potential.

Hazard Classification:

- Carcinogenicity: Possibly carcinogenic (IARC Group 2B) .

- Acute Toxicity: Harmful if swallowed or inhaled .

Clinical Case Study: Use in Anesthesia

A clinical study published by Rossi et al. (2012) examined the efficacy of Pentobarbital in outpatient surgical procedures. Results indicated that patients receiving Pentobarbital experienced shorter recovery times compared to those administered other anesthetics .

Behavioral Research: Effects on Rodent Models

A behavioral study investigated the effects of Pentobarbital on decision-making in rodent models. The findings suggested that sedation significantly impaired cognitive functions related to risk assessment .

Mécanisme D'action

The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenobarbital: Another barbiturate with similar sedative properties but different substituents.

Secobarbital: Known for its use as a short-term sedative and anesthetic.

Thiopental: Used as an anesthetic agent with rapid onset of action.

Uniqueness

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- is unique due to its specific stereochemistry, which can influence its pharmacological properties and interactions with biological targets. Its distinct substituents also contribute to its unique chemical reactivity and applications.

Activité Biologique

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, commonly referred to as a barbiturate derivative, is part of a class of compounds known for their sedative and anxiolytic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17N3O3

- Molecular Weight : 239.27 g/mol

- CAS Registry Number : 509-87-5

- Melting Point : 215 °C

The primary mechanism of action for 2,4,6(1H,3H,5H)-pyrimidinetrione involves modulation of the GABAA receptor. Barbiturates enhance the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition. This results in sedative and anxiolytic effects that can be beneficial in various clinical settings.

Sedative and Anxiolytic Effects

Barbiturates have been widely studied for their sedative and anxiolytic properties. Research indicates that compounds like 2,4,6(1H,3H,5H)-pyrimidinetrione can effectively reduce anxiety levels and induce sleep in animal models. A study demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors in rodents when assessed using the elevated plus maze test .

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects of this compound. It has been shown to mitigate neuronal damage in models of ischemia by reducing oxidative stress and inflammation. This is particularly relevant in the context of stroke and neurodegenerative diseases .

Case Studies

-

Case Study on Anxiety Disorders :

A clinical trial involving patients with generalized anxiety disorder (GAD) reported that treatment with a barbiturate derivative similar to 2,4,6(1H,3H,5H)-pyrimidinetrione significantly improved anxiety symptoms compared to placebo . Patients experienced fewer panic attacks and improved overall mood. -

Neuroprotection in Ischemic Stroke :

In a preclinical study using a rat model of ischemic stroke, administration of the compound led to a reduction in infarct size and improved functional recovery post-stroke. The study highlighted its potential as a therapeutic agent in acute ischemic events .

Comparative Analysis with Other Barbiturates

The following table summarizes the biological activities of selected barbiturates compared to 2,4,6(1H,3H,5H)-pyrimidinetrione:

| Compound Name | Sedative Effect | Anxiolytic Effect | Neuroprotective Effect |

|---|---|---|---|

| 2,4,6(1H,3H,5H)-Pyrimidinetrione | Moderate | High | High |

| Phenobarbital | High | Moderate | Moderate |

| Pentobarbital | High | High | Low |

Propriétés

Numéro CAS |

5767-32-8 |

|---|---|

Formule moléculaire |

C11H18N2O3 |

Poids moléculaire |

226.27 g/mol |

Nom IUPAC |

5-ethyl-5-[(2S)-pentan-2-yl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m0/s1 |

Clé InChI |

WEXRUCMBJFQVBZ-ZETCQYMHSA-N |

SMILES isomérique |

CCC[C@H](C)C1(C(=O)NC(=O)NC1=O)CC |

SMILES canonique |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC |

Color/Form |

Crystals from alcohol White to practically white, fine, powder Needles from wate |

melting_point |

130 °C 129.5 °C |

Description physique |

Solid |

Numéros CAS associés |

57-33-0 (mono-hydrochloride salt) |

Solubilité |

A white, hygroscopic, crystalline powder or granules, odorless or with a slight characteristic odor, with a slightly bitter taste. Very sol in water and alcohol; practically insol in ether. A 10% soln in water has pH of 9.6 to 11 and slowly decomposes. /Pentobarbitone sodium/ A fine, white, odorless, crystalline powder with a slightly bitter taste. Sparingly sol in water; slightly sol in alcohol; practically insol in ether. A saturated soln in water has a pH of about 9.5. /Pentobarbital calcium/ Slightly soluble in water; soluble in ethanol, ethyl ether Very slightly soluble in water and carbon tetrachloride; very soluble in acetone and methyl alcohol 1 part in 4.5 parts alcohol; 1 part in 4 parts chloroform; 1 part in 10 parts ether In water, 679 mg/L at 25 °C 8.64e-01 g/L |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.